3-(dimethylamino)-N-{[2-(thiophen-3-yl)phenyl]methyl}benzamide
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Overview
Description
3-(dimethylamino)-N-{[2-(thiophen-3-yl)phenyl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a dimethylamino group and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-{[2-(thiophen-3-yl)phenyl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with dimethylamine in the presence of a base such as triethylamine.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid derivative and the benzamide core.
Final Assembly: The final compound is obtained by reacting the intermediate with a suitable reagent to introduce the dimethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-{[2-(thiophen-3-yl)phenyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-(dimethylamino)-N-{[2-(thiophen-3-yl)phenyl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-{[2-(thiophen-3-yl)phenyl]methyl}benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-N-{[2-(thiophen-2-yl)phenyl]methyl}benzamide: Similar structure but with a thiophen-2-yl group.
3-(dimethylamino)-N-{[2-(furan-3-yl)phenyl]methyl}benzamide: Similar structure but with a furan-3-yl group.
3-(dimethylamino)-N-{[2-(pyridin-3-yl)phenyl]methyl}benzamide: Similar structure but with a pyridin-3-yl group.
Uniqueness
3-(dimethylamino)-N-{[2-(thiophen-3-yl)phenyl]methyl}benzamide is unique due to the presence of the thiophen-3-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(dimethylamino)-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-22(2)18-8-5-7-15(12-18)20(23)21-13-16-6-3-4-9-19(16)17-10-11-24-14-17/h3-12,14H,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOQVTGPIFTRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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